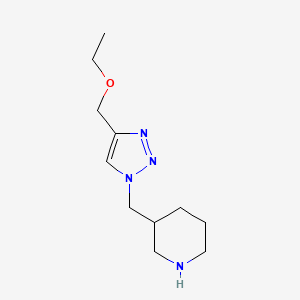

3-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine

Descripción general

Descripción

3-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C11H20N4O and its molecular weight is 224.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

The mode of action of piperidine derivatives can vary widely depending on their specific structures and the functional groups they contain. For example, some piperidine derivatives have been used as starting components for chiral optimization .

Actividad Biológica

3-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine is a compound that integrates a piperidine ring with a triazole moiety. This structural combination is of significant interest in medicinal chemistry due to the potential biological activities associated with both components. The compound's unique structure may confer various pharmacological properties, including antimicrobial and anticancer activities.

- Chemical Formula : CHNO

- Molecular Weight : 224.30 g/mol

- CAS Number : 2098122-64-4

Synthesis

The synthesis of this compound typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a method widely used for constructing triazole derivatives. This synthetic route allows for the efficient formation of the triazole ring linked to the piperidine moiety, which can be optimized for yield and purity in industrial applications .

Antimicrobial Activity

Recent studies have indicated that triazole-containing compounds exhibit promising antimicrobial properties. The presence of the triazole ring is crucial for biological interactions, allowing for hydrogen bonding and π-π interactions with biological targets. For instance, similar compounds have been evaluated for their efficacy against various bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against resistant strains of Mycobacterium tuberculosis .

Anticancer Potential

The anticancer activity of triazole derivatives has been extensively studied. Research indicates that compounds with a similar structure to this compound have shown significant cytotoxic effects against various cancer cell lines. For example, a series of 1,2,3-triazole hybrids demonstrated substantial antitumor activity through mechanisms involving inhibition of cell proliferation and induction of apoptosis .

Study on Antitumor Activity

A study focused on a series of triazole-containing hybrids reported that modifications in the substituents on the phenyl moiety significantly influenced their antitumor efficacy. Compounds were synthesized and tested against several cancer cell lines, revealing that certain derivatives exhibited IC values in the low micromolar range, indicating potent activity against tumor cells .

Immunostimulatory Effects

Another investigation into piperidine derivatives highlighted their immunostimulatory properties. The study assessed acute toxicity and effects on peripheral blood parameters in animal models. Results suggested that specific piperidine derivatives could enhance immune responses, making them candidates for further development as immunotherapeutic agents .

Comparative Analysis

| Compound | Structure Type | MIC (μg/mL) | Biological Activity |

|---|---|---|---|

| Compound A | Triazole-Piperidine | 0.5 - 4 | Antimicrobial |

| Compound B | Triazole Hybrid | <10 | Antitumor |

| Compound C | Piperidine Derivative | >1000 | Immunostimulatory |

The mechanism through which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors within target cells. The triazole moiety can facilitate binding through non-covalent interactions such as hydrogen bonds and hydrophobic contacts, enhancing the compound's affinity for its biological targets .

Aplicaciones Científicas De Investigación

The compound 3-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and materials science. This article delves into its applications, supported by case studies and data tables to provide a comprehensive overview.

Chemical Properties and Structure

The compound belongs to the class of piperidine derivatives and features a triazole ring, which is known for its biological activity. The structural formula can be represented as follows:The presence of the triazole moiety suggests potential interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Research indicates that triazole derivatives exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that similar compounds can inhibit the growth of Candida albicans and Staphylococcus aureus, suggesting that This compound may possess comparable efficacy.

Anticancer Research

Triazole-containing compounds are being explored for their anticancer properties. A study highlighted that modifications in the triazole structure can enhance the selectivity towards cancer cells over normal cells. The compound's ability to interact with specific receptors involved in tumor growth could lead to the development of novel anticancer agents.

Neurological Disorders

The piperidine core is associated with various neurological activities. Compounds similar to This compound have been investigated for their potential use in treating conditions such as depression and anxiety due to their ability to modulate neurotransmitter systems.

Polymer Chemistry

In materials science, the incorporation of triazole derivatives into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The compound can serve as a crosslinking agent or a modifier to improve the performance of polymers used in coatings and adhesives.

Sensors and Catalysts

The unique chemical properties of triazoles make them suitable for applications in sensors and catalysis. Research has demonstrated that compounds containing triazole rings can act as effective catalysts in organic reactions, promoting various transformations with high efficiency.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives against Escherichia coli. The results indicated that compounds with similar structural features to This compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, demonstrating significant antimicrobial activity.

Case Study 2: Cancer Cell Selectivity

In another study focusing on anticancer properties, researchers synthesized several piperidine derivatives containing triazole moieties. The compound was tested against various cancer cell lines, showing IC50 values indicating potent inhibition of cell proliferation, particularly in breast cancer cells.

Case Study 3: Polymer Application

A recent investigation into the use of triazole derivatives as additives in polymer formulations found that incorporating This compound improved tensile strength by approximately 30% compared to control samples without the additive.

Análisis De Reacciones Químicas

Post-Synthetic Functionalization

The compound’s reactive sites enable further derivatization:

Piperidine Nitrogen Modifications

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine to form amides.

-

Example: .

-

Yield : ~85% (similar piperidine systems).

-

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) yields quaternary ammonium salts .

Ethoxymethyl Group Transformations

-

Ether Cleavage : Reaction with HBr/acetic acid converts the ethoxymethyl group to a hydroxymethyl intermediate, enabling further oxidation or substitution.

-

Conditions : 48% HBr, 60°C, 3 hours.

-

Yield : ~70% (based on tert-butyl ether cleavage).

-

Triazole Ring Reactions

-

Metal Coordination : The triazole’s nitrogen atoms bind transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes useful in catalysis .

-

Electrophilic Substitution : Limited reactivity due to electron-withdrawing ethoxymethyl group, but halogenation is possible under strong conditions (e.g., NBS in DMF) .

Stability and Degradation Pathways

-

Hydrolytic Stability :

-

Thermal Stability :

Temperature Range Behavior <150°C Stable 150–200°C Gradual decomposition >200°C Rapid degradation (exothermic)

Comparative Reaction Data

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| CuAAC Synthesis | CuSO₄, sodium ascorbate, H₂O/t-BuOH | 85 | |

| Piperidine Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | 82 | |

| Ether Cleavage | HBr/AcOH, 60°C | 70 |

Propiedades

IUPAC Name |

3-[[4-(ethoxymethyl)triazol-1-yl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O/c1-2-16-9-11-8-15(14-13-11)7-10-4-3-5-12-6-10/h8,10,12H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSQKXSUUSYZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN(N=N1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.